dBRD 9-A

Description

BenchChem offers high-quality dBRD 9-A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dBRD 9-A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

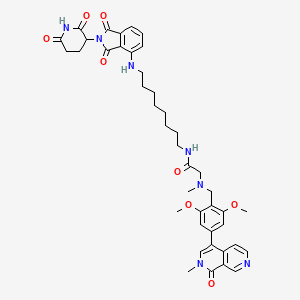

IUPAC Name |

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDINQSNMYRVAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170679-42-0 | |

| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dBRD9-A

Audience: Researchers, scientists, and drug development professionals.

Introduction

dBRD9-A is a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] As a Proteolysis-Targeting Chimera (PROTAC), dBRD9-A represents a novel therapeutic strategy that leverages the cell's own protein disposal machinery to eliminate target proteins, rather than merely inhibiting them.[3][4] This approach has shown significant promise in preclinical models of cancers that are dependent on BRD9, such as synovial sarcoma and multiple myeloma.[1][5] This guide provides a detailed examination of the core mechanism, downstream cellular consequences, quantitative performance, and key experimental methodologies associated with dBRD9-A.

Core Mechanism of Action: Targeted Protein Degradation

The fundamental mechanism of dBRD9-A is to function as a heterobifunctional molecule that induces the proximity between BRD9 and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system (UPS) for targeted protein degradation.[3][6]

The process unfolds in a catalytic cycle:

-

Ternary Complex Formation: dBRD9-A possesses two distinct binding moieties connected by a linker. One end binds selectively to the bromodomain of BRD9, while the other engages Cereblon (CRBN), a substrate receptor component of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This simultaneous binding forms a transient ternary complex consisting of BRD9, dBRD9-A, and the E3 ligase.[6]

-

Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity to BRD9. This allows the ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein.[3] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome.[3] The proteasome captures the ubiquitinated BRD9, unfolds it, and degrades it into small peptides.

-

Recycling of dBRD9-A: After inducing ubiquitination, dBRD9-A is released from the complex and can proceed to bind another BRD9 protein and E3 ligase, repeating the degradation cycle.[3]

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Role of dBRD9-A in Chromatin Remodeling: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of dBRD9-A, a potent and selective chemical degrader of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), dBRD9-A offers a powerful tool to investigate the functions of BRD9, a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This document details the mechanism of action of dBRD9-A, its impact on chromatin structure and gene expression, and its therapeutic potential in various diseases, particularly cancer. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: BRD9 and the ncBAF Complex

The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complexes are ATP-dependent chromatin remodeling enzymes that play a crucial role in regulating gene expression by altering the structure of chromatin.[1] These complexes are essential for various cellular processes, including transcription, DNA repair, and replication. There are three major subfamilies of SWI/SNF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the more recently identified non-canonical BAF (ncBAF) or GBAF complex.[1][2][3]

BRD9 is a defining subunit of the ncBAF complex.[3][4] Unlike the cBAF and PBAF complexes, the ncBAF complex is characterized by the presence of BRD9 and GLTSCR1/1L and the absence of other core subunits like ARID1A/B and SMARCB1.[3][4] The bromodomain of BRD9 functions as an epigenetic "reader" that recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[5] This targeted remodeling of chromatin structure by the ncBAF complex is critical for the regulation of gene expression.

dBRD9-A: A Chemical Probe for BRD9 Degradation

dBRD9-A is a heterobifunctional molecule known as a PROTAC. It is an optimized analog of the earlier reported dBRD9.[6] PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. dBRD9-A consists of three key components:

-

A ligand that specifically binds to the bromodomain of BRD9.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A linker that connects these two ligands.

The binding of dBRD9-A to both BRD9 and CRBN brings them into close proximity, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome. This targeted degradation approach allows for a potent and sustained depletion of BRD9 protein levels, making dBRD9-A a valuable tool to study the functional consequences of BRD9 loss.

Mechanism of Action of dBRD9-A

The mechanism of dBRD9-A-mediated degradation of BRD9 is a multi-step process that leverages the cell's natural protein degradation machinery.

Caption: Mechanism of dBRD9-A mediated BRD9 degradation.

Quantitative Data on dBRD9-A Activity

The following tables summarize the reported cellular activity of dBRD9-A in various cancer cell lines.

Table 1: Anti-proliferative Activity of dBRD9-A (IC50 values)

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| OPM2 | Multiple Myeloma | 10 - 100 | [1] |

| H929 | Multiple Myeloma | 10 - 100 | [1] |

| MM.1S | Multiple Myeloma | 10 - 100 | [1] |

| HSSYII | Synovial Sarcoma | Potent (µM range for inhibitors) | [6][7] |

| SYO1 | Synovial Sarcoma | Potent (µM range for inhibitors) | [6] |

| MV4-11 | Acute Myeloid Leukemia | 1 - 100 | [8] |

| SKM-1 | Acute Myeloid Leukemia | 1 - 100 | [8] |

| Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | [8] |

Table 2: BRD9 Degradation Activity of dBRD9-A (DC50 values)

| Cell Line | Cancer Type | DC50 (nM) | Time (hours) | Citation(s) |

| MOLM-13 | Acute Myeloid Leukemia | 56.6 (for dBRD9) | Not Specified | [9] |

| C6 | Acute Myeloid Leukemia | 1.02 ± 0.52 | Not Specified | [10] |

Table 3: Effect of dBRD9-A on Gene Expression

| Gene/Pathway | Effect of dBRD9-A Treatment | Fold Change/Significance | Cell Line(s) | Citation(s) |

| Ribosome Biogenesis Genes | Downregulation | Significant downregulation of multiple genes (e.g., RRS1, PES1, BOP1) | OPM2, H929 | [1][11] |

| MYC | Downregulation | Decreased mRNA and protein levels | OPM2, H929 | [1][11][12] |

| Interferon-Stimulated Genes (ISGs) | Selective downregulation | Reduced induction of a subset of ISGs (e.g., MX1, IFITM1) | A549 | [13][14] |

| TGF-β/Activin/Nodal Pathway | Downregulation of pathway components | Decreased expression of GDF3, TGFB2, NODAL, etc. | hESCs | [15] |

| Wnt Signaling Pathway | Downregulation of Wnt ligands | Decreased expression of WNT3 and WNT3A | hESCs | [15] |

Signaling Pathways Modulated by dBRD9-A

dBRD9-A-mediated degradation of BRD9 has been shown to impact several key signaling pathways involved in cell proliferation, differentiation, and survival.

Ribosome Biogenesis Pathway

Depletion of BRD9 using dBRD9-A leads to a significant downregulation of genes involved in ribosome biogenesis.[1][11] This is a critical pathway for cell growth and proliferation, as ribosomes are essential for protein synthesis. BRD9, as part of the ncBAF complex, is thought to directly regulate the transcription of these genes.

Caption: dBRD9-A inhibits ribosome biogenesis.

Interferon Signaling Pathway

dBRD9-A has been shown to modulate the type I interferon (IFN) response.[13][14] Specifically, the degradation of BRD9 limits the expression of a subset of interferon-stimulated genes (ISGs), which are crucial for antiviral and anti-proliferative responses. Mechanistically, BRD9 is thought to interact with STAT2, a key transcription factor in the ISGF3 complex that drives ISG expression.[13][16]

Caption: dBRD9-A modulates interferon signaling.

TGF-β/Activin/Nodal and Wnt Signaling Pathways

In the context of human embryonic stem cells (hESCs), BRD9 has been implicated in the regulation of the TGF-β/Activin/Nodal and Wnt signaling pathways.[15] Degradation of BRD9 with dBRD9-A leads to the downregulation of key components of these pathways, affecting hESC self-renewal and differentiation. BRD9 is proposed to form a complex with BRD4, SMAD2/3, and β-CATENIN to regulate the expression of target genes.[15]

Caption: dBRD9-A impacts TGF-β and Wnt signaling in hESCs.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the function of dBRD9-A. While detailed, step-by-step protocols are often specific to individual laboratories and equipment, the following outlines the general procedures.

Western Blotting for BRD9 Degradation

This is a fundamental assay to confirm the degradation of BRD9 protein upon treatment with dBRD9-A.

Caption: Western Blotting experimental workflow.

Materials:

-

Cell line of interest

-

dBRD9-A and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BRD9, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure Outline:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of dBRD9-A or for different time points. Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for BRD9.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands.

-

Analysis: Quantify the intensity of the BRD9 band relative to a loading control (e.g., GAPDH) to determine the extent of degradation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where BRD9 is bound. Comparing ChIP-seq data from dBRD9-A-treated and control cells can reveal how BRD9 degradation affects its chromatin occupancy.

General Procedure Outline:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 to pull down BRD9-bound DNA fragments.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the genome to identify regions of BRD9 enrichment (peaks).

Note: Detailed protocols for ChIP-seq are highly specific and require optimization for the cell type and antibody used. Researchers should refer to established protocols and manufacturer's instructions for the specific reagents and equipment.

RNA-Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression following dBRD9-A treatment.

General Procedure Outline:

-

RNA Extraction: Treat cells with dBRD9-A or DMSO and extract total RNA.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA.

-

Synthesize cDNA.

-

Add sequencing adapters.

-

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis:

-

Align sequencing reads to the transcriptome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or downregulated upon dBRD9-A treatment.

-

Note: As with ChIP-seq, specific RNA-seq protocols can vary. It is important to follow established guidelines and manufacturer's protocols for library preparation kits and sequencing platforms.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is used to identify the proteins that interact with BRD9 in the cell. This can help to elucidate the composition of the ncBAF complex and identify other potential binding partners.

General Procedure Outline:

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against BRD9 to pull down BRD9 and its interacting proteins.

-

Elution: Elute the protein complexes from the antibody.

-

Mass Spectrometry: Separate and identify the proteins in the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the BRD9 immunoprecipitation compared to a control immunoprecipitation (e.g., using a non-specific IgG antibody).

Note: IP-MS protocols require careful optimization of lysis and wash conditions to minimize non-specific binding and preserve true protein interactions.

Conclusion and Future Directions

dBRD9-A is a powerful and selective chemical tool that has significantly advanced our understanding of the role of BRD9 in chromatin remodeling and gene regulation. Its ability to induce rapid and potent degradation of BRD9 has enabled researchers to dissect the downstream consequences of BRD9 loss in various biological contexts. The findings summarized in this guide highlight the critical role of BRD9 in processes such as ribosome biogenesis and interferon signaling, and underscore its potential as a therapeutic target in diseases like cancer.

Future research will likely focus on further elucidating the specific mechanisms by which the ncBAF complex is targeted to different genomic locations and how it cooperates with other transcription factors and chromatin regulators. The development of more advanced chemical probes and the application of cutting-edge genomic and proteomic techniques will continue to unravel the complexities of BRD9 function and its role in health and disease. The promising preclinical data for BRD9 degraders also pave the way for their further evaluation in clinical settings as a novel therapeutic strategy.

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]

- 4. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia [pubmed.ncbi.nlm.nih.gov]

- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Supplementary Figure S4 from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 13. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of dBRD9-A in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and mechanism of dBRD9-A, a chemical degrader of the bromodomain-containing protein 9 (BRD9), in the regulation of gene transcription. We will delve into the molecular pathways affected by dBRD9-A, present quantitative data from key studies, and provide detailed experimental protocols for researchers interested in this area.

Introduction: BRD9 and the Advent of dBRD9-A

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF, also known as GBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[1][3] BRD9 itself is implicated in various cellular processes, and its overexpression has been linked to the progression of several cancers, including multiple myeloma, synovial sarcoma, and acute myeloid leukemia (AML).[1][2][4]

The development of targeted therapies against chromatin regulators has led to the creation of dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC) for BRD9.[5] dBRD9-A is a heterobifunctional molecule that links a ligand for the BRD9 bromodomain to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[5][6] This degradation approach offers a powerful alternative to simple inhibition, as it removes the entire protein scaffold, potentially leading to more profound and durable effects.[4]

Mechanism of Action of dBRD9-A in Gene Regulation

The primary mechanism of dBRD9-A is the targeted degradation of the BRD9 protein. This degradation has significant downstream effects on the composition and function of the ncBAF complex and, consequently, on gene transcription.

-

Disruption of the ncBAF Complex: The degradation of BRD9 leads to the disruption of the ncBAF complex. In synovial sarcoma cells, the degradation of BRD9 results in the loss of other ncBAF-specific subunits, GLTSCR1 and GLTSCR1L, from the SS18-SSX fusion protein-containing complexes.[4] This indicates that BRD9 is essential for the proper assembly and stability of these oncogenic complexes.[4]

-

Transcriptional Reprogramming: By inducing the degradation of BRD9, dBRD9-A triggers significant changes in gene expression. In multiple myeloma, depletion of BRD9 with dBRD9-A leads to the downregulation of genes involved in ribosome biogenesis and rRNA processing.[1][7] This is a critical pathway for cancer cell growth and survival.[1] Similarly, in synovial sarcoma, dBRD9-A treatment leads to the downregulation of an oncogenic transcriptional program driven by the SS18-SSX fusion protein, particularly at super-enhancer regions.[4]

-

Interplay with MYC and BRD4: BRD9 function is often intertwined with the master regulator MYC and the BET bromodomain protein BRD4. In multiple myeloma, BRD9 cooperates with BRD4 to enhance the transcriptional function of MYC, particularly at the promoter regions of ribosome biogenesis genes.[1][8] The degradation of BRD9 disrupts this cooperation, leading to reduced expression of MYC and its target genes.[1]

-

Impact on Chromatin Accessibility: In SMARCB1-deficient cancers, BRD9 plays a role in maintaining chromatin accessibility at specific genomic loci.[9] The loss of BRD9 can, therefore, alter the chromatin landscape, affecting the binding of transcription factors and the overall transcriptional output.[9]

Diagram 1: Mechanism of dBRD9-A

Caption: Mechanism of dBRD9-A as a PROTAC, leading to the degradation of BRD9.

Quantitative Data on dBRD9-A's Effects

The following tables summarize quantitative data from various studies on dBRD9-A, providing insights into its potency and effects on gene and protein expression.

Table 1: In Vitro Potency of dBRD9-A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Duration of Treatment | Reference |

| OPM2 | Multiple Myeloma | 10 - 100 | 5 days | [1] |

| H929 | Multiple Myeloma | 10 - 100 | 5 days | [1] |

| MM.1S | Multiple Myeloma | 10 - 100 | 5 days | [1] |

| HSSYII | Synovial Sarcoma | ~50 | 9 days | [4] |

| SYO1 | Synovial Sarcoma | ~50 | 9 days | [4] |

| LNCaP | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |

| VCaP | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |

| 22Rv1 | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |

| C4-2 | Prostate Cancer | ~3000 (I-BRD9) | 5 days | [10] |

Note: IC50 values for prostate cancer cell lines are for the inhibitor I-BRD9, as specified in the reference.

Table 2: Gene Expression Changes Induced by dBRD9-A (RNA-seq)

| Cell Line | Treatment Conditions | Upregulated Genes | Downregulated Genes | Key Downregulated Pathways | Reference |

| OPM2 | 100 nmol/L dBRD9-A for 24 hrs | 766 | 597 | Ribosome biogenesis, rRNA processing | [1] |

| HSSYII | 100 nM dBRD9-A for 6 hrs | Not specified | 220 | Oncogenic transcriptional programs | [4][11] |

| LNCaP | 0.5 µM dBRD9 for 24 hrs | Not specified | Not specified | Overlap with androgen-induced genes | [10] |

Table 3: Proteomic Analysis of dBRD9-A Selectivity

| Cell Line | Treatment Conditions | Fold Change in BRD9 Abundance | Off-Target Effects | Reference |

| MOLM-13 | 100 nM dBRD9 for 2 hrs | 5.5-fold lower | 99% of 7326 proteins differed by less than 0.3-fold | [12] |

| HSSYII | 100 nM dBRD9-A for 6-72 hrs | Near complete degradation | No effect on BRD4, BRD7, SMARCA2/4 | [1][4] |

Diagram 2: BRD9-Regulated Signaling Pathway

Caption: Pathway showing dBRD9-A's impact on BRD9, MYC, and ribosome biogenesis.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying dBRD9-A. Researchers should optimize these protocols for their specific experimental systems.

4.1 Cell Culture and dBRD9-A Treatment

-

Cell Lines: Multiple myeloma (OPM2, H929) and synovial sarcoma (HSSYII) cell lines are commonly used.[1][4]

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

dBRD9-A Treatment: Prepare a stock solution of dBRD9-A in DMSO.[13] Treat cells with the desired concentration of dBRD9-A (e.g., 100 nmol/L) or DMSO as a vehicle control for the specified duration (e.g., 6, 24, or 96 hours).[1][4]

4.2 Western Blotting for BRD9 Degradation

-

Lysate Preparation: After treatment, harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mmol/L glycine.[14]

-

Chromatin Preparation: Lyse cells and sonicate or use enzymatic digestion (e.g., micrococcal nuclease) to shear chromatin to fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD9 or another protein of interest overnight at 4°C. Use IgG as a negative control.

-

Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome (e.g., hg19).[14] Use software like MACS2 to call peaks and perform downstream analysis to identify protein binding sites and associated genes.[14]

4.4 RNA Sequencing (RNA-seq)

-

RNA Extraction: After dBRD9-A treatment, extract total RNA from cells using a commercial kit (e.g., RNeasy Plus Mini Kit).[14]

-

Library Preparation: Prepare sequencing libraries from the total RNA, typically involving poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequence reads to a reference genome using a tool like STAR.[1] Use a package like DESeq2 to identify differentially expressed genes between dBRD9-A-treated and control samples.[1][15] Perform gene ontology and pathway analysis on the differentially expressed genes.

4.5 In Vivo Xenograft Studies

-

Cell Line Preparation: Engineer cancer cells (e.g., OPM2) to express luciferase for in vivo imaging.[1]

-

Animal Model: Inject the cells into immunodeficient mice (e.g., NSG mice).[1]

-

Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer dBRD9-A (e.g., 50 mg/kg, once a day via intraperitoneal injection) or vehicle for a specified period (e.g., 21 days).[1]

-

Monitoring: Monitor tumor growth using bioluminescence imaging and caliper measurements.[1]

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and perform western blotting or immunohistochemistry to confirm BRD9 degradation in the tumor tissue.[4]

Diagram 3: ChIP-seq Experimental Workflow

Caption: A streamlined workflow for a ChIP-seq experiment to study BRD9 occupancy.

Conclusion and Future Perspectives

dBRD9-A represents a significant advancement in the targeted therapy of cancers dependent on the BRD9-containing ncBAF complex. Its mechanism of action, centered on the selective degradation of BRD9, leads to the disruption of oncogenic transcriptional programs, particularly those related to ribosome biogenesis and MYC signaling. The potent and selective nature of dBRD9-A, as demonstrated by in vitro and in vivo studies, underscores its therapeutic potential.

Future research should continue to explore the full range of cellular processes regulated by BRD9 and the ncBAF complex. A deeper understanding of the context-specific functions of BRD9 in different cancer types will be crucial for identifying patient populations most likely to benefit from dBRD9-A treatment. Furthermore, investigating potential resistance mechanisms and exploring combination therapies will be vital for the clinical translation of BRD9 degraders. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of dBRD9-A in gene transcription regulation and to advance its development as a novel anti-cancer agent.

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting vulnerabilities of SWI/SNF chromatin remodelling complexes for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. bio-techne.com [bio-techne.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

dBRD9-A: A Technical Guide to a Selective BRD9 Protein Degrader

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of dBRD9-A, a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader and a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, implicated in the pathology of several cancers, most notably synovial sarcoma.[1][2][3] This guide details the mechanism of action of dBRD9-A, presents its quantitative performance data, outlines key experimental protocols for its evaluation, and illustrates its impact on cellular signaling pathways.

Introduction to BRD9 and Targeted Protein Degradation

Bromodomain-containing protein 9 (BRD9) is a key subunit of the ncBAF chromatin remodeling complex.[4] Its bromodomain recognizes and binds to acetylated lysine (B10760008) residues on histones, functioning as an epigenetic "reader" that regulates gene expression.[3][5] Aberrant BRD9 function has been identified as a critical dependency in specific malignancies. In synovial sarcoma, which is characterized by an SS18-SSX fusion oncoprotein, BRD9 is integrated into oncogenic BAF complexes, where it is essential for driving the transcriptional programs that maintain tumor cell survival.[1][6][7] This dependency makes BRD9 an attractive therapeutic target.

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that overcomes limitations of traditional occupancy-based inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system.[8][9] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[9] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

dBRD9-A: A Selective BRD9 Degrader

dBRD9-A is a novel, optimized PROTAC designed for the potent and selective degradation of the BRD9 protein.[1] It is an analog of the earlier-generation degrader, dBRD9, but features a more lipophilic alkyl linker for improved degradation properties.[1][10]

Chemical Structure and Properties

-

Chemical Name: 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide[11]

-

Molecular Formula: C42H49N7O8

-

Molecular Weight: 779.88 g/mol [11]

-

Components: dBRD9-A is a hybrid molecule comprising a high-affinity ligand for the BRD9 bromodomain, a flexible linker, and a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][10]

Mechanism of Action

dBRD9-A operates by inducing the proximity of BRD9 to the CRL4-CRBN E3 ligase complex.[1][10] The molecule simultaneously binds to the bromodomain of BRD9 and to CRBN, forming a ternary BRD9-dBRD9-A-CRBN complex.[8] This induced proximity allows the E3 ligase to polyubiquitinate BRD9. The ubiquitin chains act as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the BRD9 protein, thereby eliminating its function within the cell.[1][8] This degradation is dependent on both CRBN and engagement with the BRD9 bromodomain.[1]

Quantitative Performance Data

The efficacy of dBRD9-A is characterized by its high potency in inducing BRD9 degradation, its selectivity over other bromodomain-containing proteins, and its potent anti-proliferative effects in cancer cell lines.

Degradation Potency and Efficacy

dBRD9-A induces rapid and profound degradation of BRD9 at nanomolar concentrations.[1][11]

| Compound | Cell Line | Concentration | Treatment Time | Outcome | Reference |

| dBRD9-A | HSSYII, SYO1 | 100 nM | 6 - 72 hours | Near-complete degradation of BRD9 protein. | [1] |

| dBRD9-A | HSSYII | 100 nM | 24 hours | Significant reduction in BRD9 genomic occupancy. | [1] |

| dBRD9 | MOLM-13 | 0.5 - 5000 nM | 4 hours | Dose-dependent reduction in BRD9 expression. | [12] |

| dBRD9 | MOLM-13 | 100 nM | 2 hours | 5.5-fold median lower abundance of BRD9. | [13][14] |

Selectivity Profile

A key feature of dBRD9-A is its high selectivity for BRD9, minimizing off-target effects, particularly against the closely related Bromodomain and Extra-Terminal domain (BET) family proteins like BRD4.[1][12]

| Assay Type | Compound | Details | Outcome | Reference |

| Bromoscan | dBRD9-A | Phage-displayed bromodomain displacement assay. | Highly specific binder of the BRD9 bromodomain. | [1] |

| Western Blot | dBRD9 | MOLM-13 cells treated up to 5000 nM. | No significant effect on BRD4 or BRD7 expression. | [12] |

| Proteomics | dBRD9 | Whole-cell lysate proteomics in MOLM-13 cells. | BRD9 was the only protein showing significant reduction. | [13][14] |

Cellular Activity

dBRD9-A demonstrates potent anti-proliferative activity in cancer cell lines that are dependent on BRD9 function.

| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |

| dBRD9-A | HSSYII, SYO1 (Synovial Sarcoma) | Cell Viability | More potent than BRD9 inhibitors (BI7273, I-BRD9). | [1] |

| dBRD9-A | HSSYII, SYO1 | Cell Cycle/Apoptosis | Induces G1 cell-cycle arrest and apoptosis. | [1][2] |

| dBRD9 | EOL-1 (AML) | CellTiterGlo (7 days) | 4.87 nM | [12] |

| dBRD9 | A204 (Rhabdomyosarcoma) | CellTiterGlo (7 days) | 89.8 nM | [12] |

| dBRD9 | MOLM-13 (AML) | CellTiterGlo (7 days) | Potent anti-proliferative effect. | [12] |

Biological Impact and Signaling Pathways

Role in Synovial Sarcoma

In synovial sarcoma, the SS18-SSX fusion protein aberrantly retargets BAF chromatin remodeling complexes. BRD9 is a critical component of these oncogenic complexes, and its integration is essential for maintaining the gene expression programs that drive cell growth.[1][6] dBRD9-A-mediated degradation of BRD9 disrupts the function of these complexes, leading to the downregulation of oncogenic transcriptional programs, cell cycle arrest, apoptosis, and inhibition of tumor progression in vivo.[1][15]

Involvement in Other Cancers

Beyond synovial sarcoma, BRD9 has been identified as a therapeutic target in other cancers.

-

Multiple Myeloma: High BRD9 expression is a poor prognostic factor. dBRD9-A inhibits multiple myeloma cell growth by downregulating ribosome biogenesis genes and the master regulator MYC.[2]

-

Acute Myeloid Leukemia (AML): The predecessor compound, dBRD9, shows potent anti-proliferative effects in AML cell lines like EOL-1 and MOLM-13.[12]

Key Experimental Protocols

Herein are detailed methodologies for key cellular assays to characterize the activity of dBRD9-A.

Western Blot Analysis for BRD9 Degradation

This protocol confirms the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.[8][16]

-

Materials:

-

Cell Line: HSSYII or other relevant cancer cell line.

-

Reagents: dBRD9-A, DMSO (vehicle control), cell culture medium.

-

Buffers: Ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors.

-

Antibodies: Rabbit anti-BRD9 (e.g., Bethyl Labs A303-781A), mouse anti-GAPDH or anti-β-actin (loading control), HRP-conjugated secondary antibodies.[1][6]

-

Equipment: SDS-PAGE gels, PVDF membrane, Western blot transfer system, chemiluminescence imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9-A or a fixed concentration (e.g., 100 nM) for a time course (e.g., 0, 6, 12, 24, 48 hours). Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate the lysate on ice for 30 minutes.[16]

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8]

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Resolve 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[16]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: After final washes, add ECL substrate and image the bands using a chemiluminescence detector.

-

Analysis: Quantify band intensity and normalize to the loading control to determine the relative decrease in BRD9 protein levels.

-

Cell Viability Assay

This protocol measures the effect of dBRD9-A on cell proliferation and viability.

-

Materials:

-

Cell Line: HSSYII, SYO1, or other sensitive cell lines.

-

Reagents: dBRD9-A, cell culture medium.

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Equipment: 96-well opaque plates, plate reader with luminescence detection.

-

-

Procedure:

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of dBRD9-A (e.g., from 1 nM to 10 µM) in triplicate. Include DMSO-treated wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours to 9 days).[1]

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be used to provide evidence for the formation of the BRD9-dBRD9-A-CRBN ternary complex.[16]

-

Materials:

-

Cell Line: HEK293T or other suitable line.

-

Reagents: dBRD9-A, DMSO, proteasome inhibitor (e.g., MG132) to stabilize the complex.

-

Buffers: Non-denaturing lysis buffer, wash buffers.

-

Antibodies: Antibody against the E3 ligase (e.g., anti-CRBN) or an epitope tag, anti-BRD9 antibody.

-

Kit: Co-Immunoprecipitation Kit (e.g., Pierce™ Co-IP Kit).

-

-

Procedure:

-

Cell Treatment: Treat cells with dBRD9-A or DMSO for a short duration (e.g., 2-4 hours). Pre-treatment with a proteasome inhibitor like MG132 for 1-2 hours can help prevent the degradation of the target and stabilize the complex.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG, coupled to magnetic beads or agarose (B213101) resin. This will "pull down" the E3 ligase and any interacting proteins.

-

Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody. The presence of a BRD9 band in the sample immunoprecipitated with the anti-CRBN antibody (and its absence or reduction in the DMSO control) indicates the formation of the ternary complex.

-

Conclusion

dBRD9-A is a highly potent and selective chemical degrader of BRD9. By hijacking the CRL4-CRBN E3 ligase, it efficiently triggers the proteasomal degradation of BRD9, offering a more robust and sustained pathway inhibition than traditional small molecule inhibitors.[1] Its efficacy in synovial sarcoma models, where BRD9 is a key functional dependency, highlights the therapeutic potential of this approach.[1][6] The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to further investigate and harness the capabilities of dBRD9-A and the broader field of targeted protein degradation.

References

- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - BRD9 [maayanlab.cloud]

- 4. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elifesciences.org [elifesciences.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Discovery and Development of dBRD9-A: A Technical Guide to a Selective PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of dBRD9-A, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). This document details the core principles behind dBRD9-A's function, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways.

Introduction to BRD9 as a Therapeutic Target

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine (B10760008) residues on histone tails. This recognition is a key step in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, and its dysregulation has been implicated in various diseases, most notably cancer.[1][2] Aberrant BRD9 activity can drive oncogenic gene expression programs, making it an attractive target for therapeutic intervention.[1] In malignancies such as synovial sarcoma, BRD9 has been identified as a critical dependency for tumor cell survival.[3][4]

dBRD9-A: A PROTAC-mediated Solution

Targeting BRD9 with small molecule inhibitors has shown some efficacy; however, these occupancy-based inhibitors can have limitations. The development of Proteolysis Targeting Chimeras (PROTACs) offers an alternative and often more effective strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate a target protein.

dBRD9-A is a chemical degrader of BRD9.[5] It is a PROTAC that consists of three key components: a ligand that specifically binds to the BRD9 bromodomain, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[6][7] This tripartite structure allows dBRD9-A to act as a molecular bridge, bringing BRD9 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[6][7]

Quantitative Data Summary

The efficacy of dBRD9-A and other BRD9 degraders has been quantified across various cancer cell lines. The following tables summarize key performance metrics, including the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |

| dBRD9-A | MOLM-13 | Not specified, but effective at 100 nM | >90% | 2 | CRBN | [2] |

| dBRD9-A | Synovial Sarcoma Cells | Low nanomolar | Near complete | Not specified | CRBN | [3] |

| VZ185 | HEK293 | Not specified | Not specified | 2 | VHL | [8] |

| DBr-1 | HEK293 | 90 | Not specified | 2 | DCAF1 | [9] |

Note: DC50 and Dmax values can vary depending on the specific experimental conditions and cell line used.

Signaling Pathways and Experimental Workflows

To understand the biological context of dBRD9-A's action, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for its characterization.

BRD9 Signaling Pathway

BRD9 has been shown to be involved in several cancer-related signaling pathways. Its role as a chromatin reader allows it to influence the transcription of key oncogenes.

Caption: Simplified BRD9 signaling pathway in cancer.

Mechanism of Action of dBRD9-A PROTAC

The following diagram illustrates the catalytic mechanism by which dBRD9-A induces the degradation of BRD9.

Caption: Mechanism of dBRD9-A mediated BRD9 degradation.

Experimental Workflow for dBRD9-A Characterization

A series of key experiments are necessary to characterize the activity and selectivity of dBRD9-A.

Caption: Experimental workflow for dBRD9-A characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of dBRD9-A.

Western Blot Analysis for BRD9 Degradation

This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[6]

Materials:

-

Cancer cell line of interest (e.g., MOLM-13, synovial sarcoma cell lines)

-

dBRD9-A

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against BRD9

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence detection system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of dBRD9-A or DMSO for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the formation of the BRD9-dBRD9-A-CRBN ternary complex.

Materials:

-

Cells treated with dBRD9-A and vehicle control

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against CRBN or a tag on BRD9

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate and incubate to form antibody-protein complexes.

-

Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.

Cell Viability Assay

This protocol measures the effect of dBRD9-A on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

dBRD9-A

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of dBRD9-A. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Measurement:

-

For CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.

-

For MTT: Add MTT reagent, incubate to allow formazan (B1609692) crystal formation, solubilize the crystals, and measure absorbance.

-

-

Data Analysis: Plot the cell viability against the log of the dBRD9-A concentration and determine the IC50 value.

Quantitative Mass Spectrometry for Proteome-wide Selectivity

This advanced protocol is used to assess the selectivity of dBRD9-A across the entire proteome.

Materials:

-

Cells treated with dBRD9-A and vehicle control

-

Lysis buffer for mass spectrometry

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (for multiplexed quantification)

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer

Procedure:

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

Isobaric Labeling (e.g., TMT): Label the peptides from different treatment conditions with distinct TMT reagents.

-

Peptide Fractionation: Combine the labeled peptide samples and fractionate them using HPLC to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify and quantify thousands of proteins across the different samples. Compare the abundance of each protein in the dBRD9-A-treated samples to the vehicle-treated samples to identify off-target effects.

Conclusion

dBRD9-A represents a significant advancement in the targeted degradation of BRD9. Its potent and selective mechanism of action provides a powerful tool for studying the biological functions of BRD9 and offers a promising therapeutic strategy for BRD9-dependent cancers. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize and further investigate this and similar PROTAC molecules in the pursuit of novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. benchchem.com [benchchem.com]

The Biological Activity of dBRD9-A in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology. As a subunit of the non-canonical SWI/SNF (ncBAF or GBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression, and its dysregulation has been implicated in the pathogenesis of various cancers.[1][2] This technical guide provides a comprehensive overview of the biological activity of dBRD9-A, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BRD9. By hijacking the cell's ubiquitin-proteasome system, dBRD9-A offers a powerful approach to interrogate BRD9 function and explore its therapeutic potential.[3] This document details the mechanism of action of dBRD9-A, its effects on key signaling pathways, and its anti-cancer activity in various cell lines, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Targeted Protein Degradation

dBRD9-A is a heterobifunctional molecule consisting of a ligand that binds to the bromodomain of BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[3] This tripartite binding event brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[3] This targeted degradation approach provides a distinct advantage over simple inhibition, as it eliminates the entire protein, including its non-bromodomain functions, and can lead to a more profound and sustained biological response.[4]

Figure 1: Mechanism of dBRD9-A-mediated BRD9 degradation.

Quantitative Data on the Biological Activity of dBRD9-A

The efficacy of dBRD9-A has been evaluated across a panel of cancer cell lines, demonstrating potent and selective degradation of BRD9, leading to anti-proliferative effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Anti-proliferative Activity of dBRD9-A (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 10 - 100 | 5 days | [5] |

| LNCaP | Prostate Cancer | ~500 | - | [6] |

| VCaP | Prostate Cancer | ~500 | - | [6] |

| 22Rv1 | Prostate Cancer | ~500 | - | [6] |

| C4-2 | Prostate Cancer | ~500 | - | [6] |

| HSSYII | Synovial Sarcoma | ~50 | 9 days | [7] |

| SYO1 | Synovial Sarcoma | ~50 | 9 days | [7] |

| MV4;11 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [3] |

| SKM-1 | Acute Myeloid Leukemia | 1 - 10 | 6 days | [3] |

| Kasumi-1-luc+ | Acute Myeloid Leukemia | 10 - 100 | 6 days | [3] |

| EOL-1 | Acute Myeloid Leukemia | 4.872 | 7 days | [3] |

| A204 | Rhabdomyosarcoma | 89.8 | 7 days | [3] |

Table 2: BRD9 Degradation Potency of dBRD9-A (DC50 and Dmax Values)

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | <10 | >90 | 4 | [8] |

| HCT116 | Colon Carcinoma | ~50 | >90 | 24 | [9] |

Signaling Pathways Modulated by dBRD9-A

The degradation of BRD9 by dBRD9-A leads to significant perturbations in several oncogenic signaling pathways.

The ncBAF Chromatin Remodeling Complex

BRD9 is an integral component of the ncBAF complex.[2] Its degradation can disrupt the assembly and function of this complex, leading to genome-wide changes in chromatin accessibility and gene expression.[10] In some contexts, the loss of BRD9 leads to the eviction of other ncBAF-specific subunits, such as GLTSCR1, from chromatin.[5]

Figure 2: dBRD9-A disrupts the ncBAF complex.

MYC Regulation

The MYC proto-oncogene is a master regulator of cell proliferation and is frequently dysregulated in cancer.[11] BRD9 has been shown to be a critical regulator of MYC expression.[2][5] dBRD9-A-mediated degradation of BRD9 leads to a significant downregulation of MYC mRNA and protein levels in several cancer types, including multiple myeloma.[5] This is thought to occur through the disruption of BRD9's role in maintaining an open chromatin state at the MYC promoter and enhancer regions.[2]

Figure 3: dBRD9-A downregulates MYC expression.

STAT5 Signaling

The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is another important signaling cascade involved in cell proliferation and survival, particularly in hematological malignancies.[2] BRD9 has been identified as a key regulator of the STAT5 pathway.[2][12] Degradation of BRD9 can lead to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[12] This, in turn, leads to decreased phosphorylation and activation of STAT5, resulting in the downregulation of STAT5 target genes and the induction of apoptosis.[13][14]

Figure 4: dBRD9-A modulates the STAT5 signaling pathway.

Ribosome Biogenesis

Recent studies have highlighted a novel role for BRD9 in the regulation of ribosome biogenesis.[5][15] Degradation of BRD9 by dBRD9-A has been shown to downregulate the expression of genes involved in ribosome biogenesis and rRNA processing.[4][5] This disruption of ribosome production can lead to cellular stress and contribute to the anti-proliferative effects of dBRD9-A.[5]

Apoptosis

The culmination of the signaling perturbations induced by dBRD9-A is often the induction of apoptosis, or programmed cell death.[3] This is evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[16][17] The pro-apoptotic effects of dBRD9-A are a direct consequence of the downregulation of survival signals (e.g., from the MYC and STAT5 pathways) and the induction of cellular stress.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of dBRD9-A in cancer cells.

Protocol 1: Western Blotting for BRD9 Degradation

This protocol is used to confirm the dose- and time-dependent degradation of BRD9 protein following treatment with dBRD9-A.[3]

Workflow:

References

- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma [iris.unito.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Impact of dBRD9-A on the Noncanonical BAF Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The noncanonical SWI/SNF (switch/sucrose non-fermentable) complex, also known as ncBAF or GBAF, is a critical regulator of chromatin architecture and gene expression. A key subunit of this complex is the bromodomain-containing protein 9 (BRD9). Recent advancements in targeted protein degradation have led to the development of dBRD9-A, a potent and selective heterobifunctional degrader of BRD9. This technical guide provides an in-depth analysis of the effects of dBRD9-A on the ncBAF complex, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular processes. The degradation of BRD9 by dBRD9-A disrupts the integrity and function of the ncBAF complex, leading to significant downstream effects on gene transcription and cellular viability, highlighting a promising therapeutic avenue in oncology and other diseases.

Introduction to the Noncanonical BAF (ncBAF) Complex

The mammalian SWI/SNF chromatin remodeling complexes are a family of multi-subunit machines that utilize the energy of ATP hydrolysis to modulate the structure of chromatin. These complexes play a pivotal role in regulating gene expression by altering the accessibility of DNA to transcription factors and other regulatory proteins. There are three main subtypes of BAF complexes: canonical BAF (cBAF), polybromo-associated BAF (PBAF), and the noncanonical BAF (ncBAF) complex.[1][2]

The ncBAF complex is distinguished from its canonical counterparts by a unique subunit composition. Notably, it lacks the ARID1A/B and DPF1/2/3 subunits characteristic of cBAF and the ARID2, PBRM1, and BRD7 subunits of PBAF.[3] Instead, the ncBAF complex is defined by the presence of the bromodomain-containing protein BRD9 and the GLTSCR1 (glioma tumor suppressor candidate region gene 1) or its paralog GLTSCR1L.[4][5] BRD9 serves as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones, thereby targeting the ncBAF complex to specific genomic loci.[6]

Core Components of the Human ncBAF Complex:

-

ATPase Subunits (mutually exclusive):

-

SMARCA4 (BRG1)

-

SMARCA2 (BRM)

-

-

Core Subunits:

-

SMARCC1 (BAF155)

-

SMARCD1 (BAF60a)

-

ACTL6A (BAF53a)

-

SMARCB1 (BAF47/INI1/SNF5) - Notably, some studies suggest ncBAF complexes lack SMARCB1.[5]

-

-

ncBAF-Specific Subunits:

-

BRD9

-

GLTSCR1 (BICRA)

-

GLTSCR1L (BICRAL)

-

-

Other Associated Subunits:

-

Actin (ACTB)

-

dBRD9-A: A PROTAC-Mediated Degrader of BRD9

dBRD9-A is a heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the BRD9 protein. The molecule consists of three key components: a ligand that binds to the bromodomain of BRD9, a ligand that recruits an E3 ubiquitin ligase (typically Cereblon [CRBN]), and a flexible linker connecting the two ligands.

The mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By simultaneously binding to BRD9 and the E3 ligase, dBRD9-A facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate BRD9, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation of BRD9 leads to the functional disruption of the ncBAF complex.

Quantitative Effects of dBRD9-A on Cellular Systems

The efficacy of dBRD9-A has been quantified in numerous cancer cell lines, demonstrating its potent and selective activity. The key metrics used to evaluate its performance are the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀).

Table 1: Half-Maximal Degradation Concentration (DC₅₀) of BRD9 Degraders

| Compound | Cell Line | DC₅₀ (nM) | Assay Time (h) | E3 Ligase | Reference |

| dBRD9-A | MOLM-13 | ~1 | 2 | Cereblon | [7] |

| dBRD9-A | HSSYII | < 100 | 6 | Cereblon | [8] |

| dBRD9 | MM.1S | ~10 | 4 | Cereblon | |

| VZ185 | - | 4.5 | - | VHL | |

| DBr-1 | - | 90 | - | DCAF1 |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of dBRD9-A

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Time (days) | Reference |

| SYO-1 | Synovial Sarcoma | < 500 | 9 | |

| HSSYII | Synovial Sarcoma | < 500 | 9 | |

| OPM2 | Multiple Myeloma | 10-100 | 5 | |

| H929 | Multiple Myeloma | 10-100 | 5 | |

| EOL-1 | Acute Myeloid Leukemia | < 100 | 5 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | < 100 | 5 | [7] |

Experimental Protocols

Western Blotting for BRD9 Degradation

This protocol is designed to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9-A.

Materials:

-

Cancer cell line of interest

-

dBRD9-A (and DMSO as a vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with a range of dBRD9-A concentrations or for various time points. Include a DMSO-treated vehicle control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and image using a chemiluminescence detection system.

-

Loading Control: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the BRD9 band intensity to the corresponding loading control band intensity.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of dBRD9-A on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

dBRD9-A (and DMSO as a vehicle control)

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Plating: Seed cells at an appropriate density in an opaque-walled multi-well plate.

-

Compound Treatment: Treat cells with a serial dilution of dBRD9-A. Include a DMSO-treated vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 3-5 days).

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

-

Lysis and Signal Stabilization:

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the dBRD9-A concentration to calculate the IC₅₀ value.

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) for ncBAF Complex Analysis

This protocol is designed to analyze the composition of the ncBAF complex and assess the impact of dBRD9-A on its integrity.

Materials:

-

Cell line of interest

-

dBRD9-A (and DMSO as a vehicle control)

-

Antibodies for immunoprecipitation (e.g., anti-SMARCA4, anti-BRD9, anti-GLTSCR1)

-

Protein A/G magnetic beads

-

Lysis buffer (e.g., non-denaturing buffer such as Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Wash buffers

-

Elution buffer

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Mass spectrometer

Procedure:

-

Cell Treatment and Lysis: Treat cells with dBRD9-A or DMSO for the desired time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation:

-